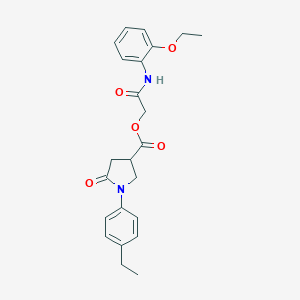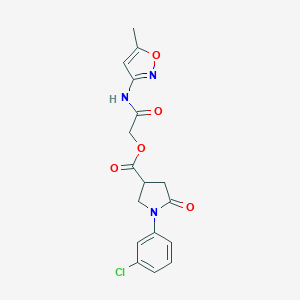![molecular formula C30H29NO4 B270959 2-oxo-N-{4-[4-(2-phenylpropan-2-yl)phenoxy]phenyl}hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270959.png)
2-oxo-N-{4-[4-(2-phenylpropan-2-yl)phenoxy]phenyl}hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-{4-[4-(2-phenylpropan-2-yl)phenoxy]phenyl}hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as SR9009 and has been found to have promising effects on metabolism and endurance in animal studies.
Mechanism of Action
SR9009 works by activating a protein called Rev-erbα, which is involved in regulating the body's circadian rhythm. Rev-erbα has been found to play a role in regulating metabolism, and activation of this protein by SR9009 leads to increased energy expenditure and improved endurance.
Biochemical and Physiological Effects:
SR9009 has been found to have several biochemical and physiological effects in animal studies. These effects include increased energy expenditure, improved glucose tolerance, and reduced inflammation. SR9009 has also been found to improve endurance and muscle strength in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using SR9009 in lab experiments is its ability to improve endurance and energy expenditure in animal models. This can be useful in studies that require animals to perform physical tasks or endurance tests. However, one limitation of using SR9009 in lab experiments is the lack of data on its long-term effects and potential side effects.
Future Directions
There are several potential future directions for the use of SR9009 in scientific research. One area of interest is the potential use of SR9009 in the treatment of metabolic disorders such as obesity and type 2 diabetes. SR9009 has also been studied for its potential applications in improving muscle function and reducing inflammation in animal models. Further research is needed to fully understand the potential benefits and limitations of SR9009 in these areas.
Synthesis Methods
SR9009 can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis of SR9009 involves the use of various reagents and catalysts, and the final product is purified using column chromatography. The synthesis method has been optimized to produce high yields of SR9009 with high purity.
Scientific Research Applications
SR9009 has been studied for its potential applications in scientific research, particularly in the areas of metabolism and endurance. Animal studies have shown that SR9009 can increase the metabolic rate of skeletal muscle cells, leading to increased energy expenditure and improved endurance. SR9009 has also been found to improve glucose tolerance and reduce inflammation in animal models.
properties
Product Name |
2-oxo-N-{4-[4-(2-phenylpropan-2-yl)phenoxy]phenyl}hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molecular Formula |
C30H29NO4 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
5-oxo-N-[4-[4-(2-phenylpropan-2-yl)phenoxy]phenyl]-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C30H29NO4/c1-30(2,19-6-4-3-5-7-19)20-8-12-22(13-9-20)34-23-14-10-21(11-15-23)31-28(32)26-18-16-24-25(17-18)35-29(33)27(24)26/h3-15,18,24-27H,16-17H2,1-2H3,(H,31,32) |
InChI Key |
YVYMOWYJDQXWCM-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4C5CC6C4C(=O)OC6C5 |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4C5CC6C4C(=O)OC6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270876.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)